Furo[3,2-c]pyridine-2-carboxamide
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Overview
Description
Furo[3,2-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, which imparts unique chemical and biological properties. The presence of the carboxamide group further enhances its potential for various applications, particularly in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, an Rh-catalyzed tandem reaction has been employed to construct furo[3,2-c]pyridine-based compounds . This method involves the use of rhodium catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Furo[3,2-c]pyridine-2-carboxamide has a wide range of scientific research applications:
Biology: It has been used in studies related to cellular imaging and photodynamic therapy.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways, leading to its anticancer effects . The compound can bind to specific proteins and enzymes, inhibiting their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Furo[3,2-c]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine derivatives: These compounds also contain a fused furan and pyridine ring system but differ in the position of the fusion.
Thieno[2,3-c]pyridine derivatives: These compounds have a sulfur atom in place of the oxygen in the furan ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific ring fusion and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
furo[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)7-3-5-4-10-2-1-6(5)12-7/h1-4H,(H2,9,11) |
InChI Key |
GBJNZGDNTWILNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C(=O)N |
Origin of Product |
United States |
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